5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one
CAS No.:
Cat. No.: VC16530320
Molecular Formula: C21H22O10
Molecular Weight: 434.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22O10 |
|---|---|
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2 |
| Standard InChI Key | KSDSYIXRWHRPMN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one, reflects its hybrid structure combining a chroman-4-one core with a glycosylated phenyl group . Its molecular formula is C21H22O10, corresponding to a molecular weight of 434.4 g/mol . The canonical SMILES notation, C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O, encodes its stereochemistry, highlighting the tetrahydropyran ring (oxane), hydroxyl groups, and chromone system .
Structural Classification
Taxonomically, this molecule belongs to phenylpropanoids and polyketides > flavonoids > flavonoid glycosides > flavonoid O-glycosides . Its architecture features:
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A chroman-4-one scaffold with hydroxyl groups at C5 and C7 positions.
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A β-D-glucopyranosyl unit (tetrahydropyran derivative) linked via an ether bond to the para position of the phenyl group.
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Multiple hydroxyl and hydroxymethyl substituents contributing to high polarity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 166.00 Ų | |
| XLogP | 0.60 | |
| H-Bond Donors | 6 | |
| H-Bond Acceptors | 10 | |
| Rotatable Bonds | 4 |
Synthesis and Stability
Synthetic Pathways
Though no direct synthesis protocols are documented for this compound, analogous flavonoid glycosides are typically synthesized via:
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Glycosylation of flavonoid aglycones using protected sugar donors under Koenigs-Knorr conditions.
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Enzymatic catalysis leveraging glycosyltransferases for stereoselective sugar attachment .
The presence of multiple hydroxyl groups necessitates protective strategies (e.g., acetyl or benzyl groups) to prevent undesired side reactions during synthesis.
Stability Considerations
The compound’s stability is influenced by:
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pH-dependent hydrolysis: Glycosidic bonds may cleave under acidic or alkaline conditions, releasing the aglycone .
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Oxidative degradation: Catechol moieties (adjacent hydroxyl groups) are prone to oxidation, particularly in the presence of metal ions or light.
Stabilization strategies could include lyophilization, antioxidant additives, or encapsulation in nanocarriers .
Predicted Pharmacokinetic and Toxicological Profiles
ADMET Properties
Computational models (admetSAR 2.0) predict the following properties :
Table 2: Key ADMET Predictions
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | Low | 51.16% |
| Oral Bioavailability | High | 88.57% |
| Blood-Brain Barrier Penetration | Moderate | 77.50% |
| CYP3A4 Substrate | Yes | 59.60% |
| Hepatotoxicity | Low Risk | 77.50% |
| Ames Mutagenicity | Negative | 59.00% |
Toxicity Risks
Notable predictions include:
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Reproductive toxicity: 72.22% probability, likely due to estrogen receptor binding (64.22% probability) .
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Mitochondrial toxicity: 51.25% risk, suggesting potential interference with electron transport chains .
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Acute oral toxicity: Class III (40.45% probability), indicating moderate toxicity requiring doses >500 mg/kg .
Biological Significance and Mechanistic Insights
Anti-Inflammatory Activity
Molecular docking simulations propose inhibition of COX-2 and LOX-5 enzymes through hydrogen bonding with catalytic residues . The glucosyl moiety may enhance solubility, improving bioavailability at inflammation sites.
Anticancer Mechanisms
Though untested for this specific compound, structurally related flavonoids exhibit:
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Angiogenesis suppression through VEGF receptor blockade.
Research Gaps and Future Directions
Priority Research Areas
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